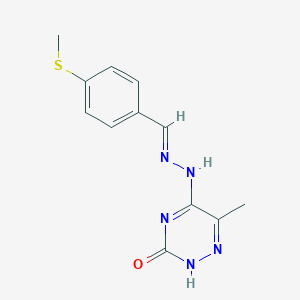
5-bromo-N-(4-morpholinyl)-2-thiophenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-N-(4-morpholinyl)-2-thiophenesulfonamide, also known as BVT.948, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. 948.
Mécanisme D'action
5-bromo-N-(4-morpholinyl)-2-thiophenesulfonamide exerts its therapeutic effects by inhibiting the activity of a protein called Rho-associated coiled-coil kinase (ROCK). ROCK is involved in various cellular processes such as cell migration, proliferation, and apoptosis. Inhibition of ROCK activity by 5-bromo-N-(4-morpholinyl)-2-thiophenesulfonamide leads to a reduction in inflammation, tumor growth, and fibrosis.
Biochemical and Physiological Effects:
5-bromo-N-(4-morpholinyl)-2-thiophenesulfonamide has been shown to have a significant impact on various biochemical and physiological processes. It has been shown to reduce the expression of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). 5-bromo-N-(4-morpholinyl)-2-thiophenesulfonamide has also been shown to inhibit the proliferation and migration of cancer cells. Additionally, 5-bromo-N-(4-morpholinyl)-2-thiophenesulfonamide has been shown to reduce fibrosis in various organs such as the liver, lung, and kidney.
Avantages Et Limitations Des Expériences En Laboratoire
5-bromo-N-(4-morpholinyl)-2-thiophenesulfonamide has several advantages for use in lab experiments. It is highly soluble in water, making it easy to prepare solutions for in vitro and in vivo experiments. 5-bromo-N-(4-morpholinyl)-2-thiophenesulfonamide is also stable under physiological conditions, making it suitable for use in animal models. However, one limitation of 5-bromo-N-(4-morpholinyl)-2-thiophenesulfonamide is its relatively short half-life, which may limit its effectiveness in certain experimental settings.
Orientations Futures
There are several future directions for research on 5-bromo-N-(4-morpholinyl)-2-thiophenesulfonamide. One potential area of research is the development of more potent and selective inhibitors of ROCK. Another area of research is the investigation of the potential use of 5-bromo-N-(4-morpholinyl)-2-thiophenesulfonamide in the treatment of other diseases such as neurodegenerative disorders. Additionally, further studies are needed to better understand the pharmacokinetics and pharmacodynamics of 5-bromo-N-(4-morpholinyl)-2-thiophenesulfonamide in order to optimize its therapeutic potential.
Conclusion:
In conclusion, 5-bromo-N-(4-morpholinyl)-2-thiophenesulfonamide is a chemical compound that has shown promising therapeutic potential in various fields of research. Its ability to inhibit the activity of ROCK makes it a potential candidate for the treatment of diseases such as multiple sclerosis, rheumatoid arthritis, and cancer. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of 5-bromo-N-(4-morpholinyl)-2-thiophenesulfonamide.
Méthodes De Synthèse
5-bromo-N-(4-morpholinyl)-2-thiophenesulfonamide can be synthesized using a multi-step process that involves the reaction of 5-bromo-2-thiophenesulfonyl chloride with morpholine. The resulting product is then treated with ammonium hydroxide to obtain 5-bromo-N-(4-morpholinyl)-2-thiophenesulfonamide in high purity.
Applications De Recherche Scientifique
5-bromo-N-(4-morpholinyl)-2-thiophenesulfonamide has been extensively studied for its potential therapeutic applications in various fields of research. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-fibrotic properties. 5-bromo-N-(4-morpholinyl)-2-thiophenesulfonamide has also been studied for its potential use in the treatment of diseases such as multiple sclerosis, rheumatoid arthritis, and cancer.
Propriétés
Nom du produit |
5-bromo-N-(4-morpholinyl)-2-thiophenesulfonamide |
|---|---|
Formule moléculaire |
C8H11BrN2O3S2 |
Poids moléculaire |
327.2 g/mol |
Nom IUPAC |
5-bromo-N-morpholin-4-ylthiophene-2-sulfonamide |
InChI |
InChI=1S/C8H11BrN2O3S2/c9-7-1-2-8(15-7)16(12,13)10-11-3-5-14-6-4-11/h1-2,10H,3-6H2 |
Clé InChI |
FGGWMYNFAQCGBR-UHFFFAOYSA-N |
SMILES |
C1COCCN1NS(=O)(=O)C2=CC=C(S2)Br |
SMILES canonique |
C1COCCN1NS(=O)(=O)C2=CC=C(S2)Br |
Solubilité |
36.6 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2,2-dimethyl-N-{3-[1-(2-methylprop-2-enyl)-1H-benzimidazol-2-yl]propyl}propanamide](/img/structure/B254714.png)
![2-(1,3-Benzodioxol-5-ylmethyl)-1-(3,4-dimethoxyphenyl)-7-fluoro-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254715.png)
![Methyl 4-[2-(2-chlorobenzyl)-7-fluoro-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B254719.png)
![1-[3-(Allyloxy)phenyl]-2-(1,3-benzodioxol-5-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254720.png)

![7-Bromo-2-[3-(dimethylamino)propyl]-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254724.png)
![1-(3-Bromophenyl)-2-(2-phenylethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254728.png)

![ethyl 2-[2-[2-[(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-1,3-thiazol-4-yl]acetate](/img/structure/B254733.png)

![5-[2-[(Z)-(3-bromo-5-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-6-methyl-2H-1,2,4-triazin-3-one](/img/structure/B254736.png)
![5-[2-[(Z)-(3,5-dibromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-2H-1,2,4-triazin-3-one](/img/structure/B254737.png)